trisodium;(4R,5S,6R)-2-[[(4R,5S)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-oxido-2-oxo-1,3,2lambda5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2lambda5-dioxastibinane-4-carboxylate
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Overview
Description
Stibogluconate Sodium: This compound has been in medical use since the 1940s and is listed on the World Health Organization’s List of Essential Medicines . It is administered via injection and is known for its effectiveness against various forms of leishmaniasis, including cutaneous, visceral, and mucosal types .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stibogluconate Sodium is synthesized by reacting antimony pentoxide with sodium hydroxide. This reaction produces a compound that is then purified and prepared for medical use .
Industrial Production Methods: The industrial production of Stibogluconate Sodium involves large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product. The reaction typically involves dissolving antimony pentoxide in a sodium hydroxide solution, followed by purification steps to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Stibogluconate Sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biological activity and therapeutic effects.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Can occur in the presence of nucleophiles under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce antimony oxides, while reduction reactions can yield reduced forms of antimony .
Scientific Research Applications
Chemistry: In chemistry, Stibogluconate Sodium is used as a reagent in various analytical and synthetic processes. Its unique chemical properties make it valuable for studying antimony chemistry and related compounds .
Biology: In biological research, Stibogluconate Sodium is used to study the mechanisms of leishmaniasis and other parasitic diseases. It helps in understanding the biochemical pathways involved in parasite metabolism and survival .
Medicine: Medically, Stibogluconate Sodium is a critical drug for treating leishmaniasis. It is also being investigated for its potential use in cancer therapy due to its ability to inhibit protein tyrosine phosphatases, which are involved in tumor growth and progression .
Industry: In the industrial sector, Stibogluconate Sodium is used in the production of antimony-based compounds and materials. Its applications extend to the manufacturing of flame retardants, semiconductors, and other advanced materials .
Mechanism of Action
Stibogluconate Sodium exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to a decrease in parasite DNA, RNA, and protein synthesis, ultimately resulting in the death of the parasite . Additionally, it affects the synthesis of adenosine triphosphate (ATP) and guanosine triphosphate (GTP), further disrupting the parasite’s metabolic processes .
Comparison with Similar Compounds
Miltefosine: Another antileishmanial drug that works by disrupting the parasite’s cell membrane.
Paromomycin: An aminoglycoside antibiotic used to treat leishmaniasis by inhibiting protein synthesis.
Liposomal Amphotericin B: A formulation of amphotericin B used for its antifungal and antileishmanial properties.
Uniqueness: Stibogluconate Sodium is unique due to its pentavalent antimonial structure, which provides a distinct mechanism of action compared to other antileishmanial drugs. Its ability to inhibit protein tyrosine phosphatases also sets it apart, making it a potential candidate for cancer therapy .
Properties
Molecular Formula |
C12H17Na3O17Sb2 |
---|---|
Molecular Weight |
745.74 g/mol |
IUPAC Name |
trisodium;(4R,5S,6R)-2-[[(4R,5S)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-oxido-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate |
InChI |
InChI=1S/C6H10O7.C6H9O7.3Na.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;;/h2-5,7-8,10H,1H2,(H,12,13);2-5,7-8H,1H2,(H,12,13);;;;;;;;/q-2;-3;3*+1;;;;2*+2/p-2/t2-,3-,4+,5-;2-,3?,4+,5-;;;;;;;;/m11......../s1 |
InChI Key |
LJYQLIFBLBQNKF-QXXPSSFNSA-L |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@H]([C@H](C(O2)[C@@H](CO)O)[O-])C(=O)[O-])C(=O)[O-])O)O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)[O-])[O-])C(CO)O)C(=O)[O-])O)O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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